Competitive Inhibition Affinity (Ki) Against Human β‑Hexosaminidase A: Gluco vs. Galacto Epimer
In a direct head‑to‑head comparison under identical conditions, the gluco‑configured thioglycoside (target compound 8) exhibited a Ki of 1.8 mM against purified human lysosomal β‑hexosaminidase A, whereas the galacto epimer (compound 9) showed a Ki of 4.9 mM [1]. Both Ki values were determined by Dixon plot analysis using the fluorogenic substrate 4‑methylumbelliferyl 2‑acetamido‑2‑deoxy‑β‑D‑glucopyranoside (1–2.5 mM) [1]. This 2.7‑fold higher affinity for the gluco epimer translates directly into more efficient active‑site occupancy prior to photolysis.
| Evidence Dimension | Competitive inhibition constant (Ki) for human β‑hexosaminidase A |
|---|---|
| Target Compound Data | Ki = 1.8 mM (compound 8, gluco configuration) |
| Comparator Or Baseline | Ki = 4.9 mM (compound 9, galacto configuration) |
| Quantified Difference | 2.7‑fold higher affinity (lower Ki) for the gluco epimer |
| Conditions | Dixon plot; fluorogenic substrate 4‑methylumbelliferyl 2‑acetamido‑2‑deoxy‑β‑D‑glucopyranoside, 1–2.5 mM; purified human lysosomal hexosaminidase A |
Why This Matters
A 2.7‑fold difference in Ki determines which probe achieves higher fractional occupancy at a given concentration, directly affecting the signal‑to‑noise ratio in photoaffinity labeling experiments; procurement of the gluco epimer is mandatory for protocols targeting the GlcNAc‑preferring active site of hexosaminidase A.
- [1] Kuhn CS, Lehmann J, Sandhoff K. Efficient photoaffinity labeling of human β‑hexosaminidase A. Synthesis and application of 3‑azi‑1‑[(2‑acetamido‑2‑deoxy‑1‑β‑D‑glucopyranosyl)thio]‑ and ‑galactopyranosyl)thio]butane. Bioconjugate Chemistry 1992, 3(3), 230‑233. doi:10.1021/bc00015a005. View Source
